N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide is a heterocyclic small molecule characterized by a fused triazolopyridazine core, a cyclobutyl substituent, and a dimethyl-oxazole-acetamide side chain. Preclinical studies highlight its nanomolar-range inhibitory activity against tyrosine kinases, though detailed pharmacokinetic data remain proprietary.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-12-16(13(2)29-24-12)9-19(28)25(3)15-10-26(11-15)18-8-7-17-21-22-20(27(17)23-18)14-5-4-6-14/h7-8,14-15H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNOBOVQULGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core combined with an azetidine moiety and an oxazole ring. The molecular formula is C17H19N7O, with a molecular weight of approximately 354.385 Da. The presence of multiple heterocycles contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7O |
| Molecular Weight | 354.385 Da |
| Melting Point | 188–189 °C |
| Solubility | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cancer progression. The triazolo-pyridazine scaffold has been linked to inhibitory effects on various kinases, including c-Met kinase, which is crucial in tumor growth and metastasis.
In Vitro Studies
Research has demonstrated that compounds structurally similar to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl) exhibit moderate cytotoxicity against several cancer cell lines. For instance:
- Compound 12e , a derivative of the triazolo-pyridazine class, showed significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .
The following table summarizes the cytotoxicity data for various derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through its interaction with c-Met kinase:
- Inhibition Assay : The compound exhibited an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM), indicating its potential as a therapeutic agent targeting c-Met pathways .
Case Studies
In a study involving a series of triazolo-pyridazine derivatives:
- Design and Synthesis : Compounds were synthesized and evaluated for their inhibitory activity against c-Met kinase.
- Cytotoxicity Testing : The MTT assay was employed to assess the cytotoxic effects on various cancer cell lines.
- Results : Most compounds demonstrated moderate cytotoxicity with some achieving significant inhibition of c-Met kinase activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide :
- Cyclopropane substitution reduces steric hindrance compared to cyclobutyl, lowering target affinity (IC₅₀ = 120 nM vs. 45 nM for the cyclobutyl variant) .
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide :
- Replacing azetidine with pyrrolidine increases ring flexibility, improving solubility (logP = 1.8 vs. 2.3) but reducing blood-brain barrier penetration .
Pharmacokinetic and Toxicity Profiles
- Key Findings: The cyclobutyl group optimizes kinase binding by balancing steric effects and hydrophobic interactions. The dimethyl oxazole side chain enhances metabolic stability compared to simpler heterocycles (e.g., imidazole), as seen in its half-life (6.7 h vs. <1 h for IQ) .
Mechanistic Divergence from Carcinogenic Heterocycles
While heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) exhibit carcinogenicity via DNA adduct formation, the target compound’s triazolopyridazine core lacks reactive NH₂ groups, minimizing genotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
